molecular formula C21H21ClF3N3O2S B2896088 N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(trifluoromethyl)benzamide hydrochloride CAS No. 1215422-67-5

N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(trifluoromethyl)benzamide hydrochloride

Cat. No.: B2896088
CAS No.: 1215422-67-5
M. Wt: 471.92
InChI Key: MHFMNZUTNWUXIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole core linked via an amide bond to a 3-(trifluoromethyl)benzoyl group, with a 2-morpholinoethylamine moiety attached to the nitrogen. The trifluoromethyl group enhances electron-withdrawing properties and metabolic stability, while the morpholinoethyl side chain contributes to solubility and pharmacokinetic behavior. Structural analogs often vary in substituents on the benzamide ring, benzothiazole core, or amine side chain, leading to differences in biological activity and physicochemical properties .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-(trifluoromethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O2S.ClH/c22-21(23,24)16-5-3-4-15(14-16)19(28)27(9-8-26-10-12-29-13-11-26)20-25-17-6-1-2-7-18(17)30-20;/h1-7,14H,8-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFMNZUTNWUXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC(=CC=C4)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClF3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Conditions

Component Reagent/Condition Source
3-(Trifluoromethyl)benzoyl chloride 1.1 equiv, DCM, 0°C to RT
N-(2-Morpholinoethyl)benzo[d]thiazol-2-amine 1.0 equiv, triethylamine (TEA) as base
Reaction time 6–8 hours
Yield 68–72%

Mechanistic Insight : The base (TEA) neutralizes HCl generated during the reaction, driving the amide bond formation to completion.

N-Alkylation and Salt Formation

The final step involves N-alkylation of the secondary amine and subsequent hydrochloride salt precipitation.

  • Procedure :
    • Treat the free base with ethyl chloroacetate in acetonitrile (MeCN) at 80°C for 18 hours.
    • Quench with aqueous HCl (1M) to precipitate the hydrochloride salt.
  • Purification : Recrystallization from ethanol/water (1:1 v/v).
  • Yield : 80–85%.

Alternative Routes and Comparative Analysis

Route A: Direct Coupling via HATU

  • Reagents : 3-(Trifluoromethyl)benzoic acid, HATU, DMF, N,N-diisopropylethylamine (DIPEA).
  • Yield : 65–70% (lower due to competing side reactions).

Route B: Microwave-Assisted Synthesis

  • Conditions : Microwave irradiation (100°C, 30 min), TEA in DCM.
  • Advantage : 20% reduction in reaction time.

Characterization and Validation

  • ¹H NMR : Key peaks include δ 8.2–8.4 (aromatic protons), δ 3.4–3.6 (morpholine CH₂), and δ 10.2 (amide NH).
  • HPLC Purity : >98% (C18 column, MeCN/H₂O gradient).

Challenges and Optimizations

  • Regioselectivity : Competitive N- vs. S-alkylation required careful base selection (Cs₂CO₃ favored N-alkylation).
  • Scale-Up Issues : Solubility challenges in DCM were resolved using DMF/MeCN mixtures.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzothiazoles or benzamides.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as an inhibitor of certain enzymes or receptors. Its ability to interact with biological targets makes it useful in studying biological processes and developing new therapeutic agents.

Medicine: The compound has been investigated for its potential medicinal properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(trifluoromethyl)benzamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Key Substituents

The table below summarizes critical differences among the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target: N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(trifluoromethyl)benzamide hydrochloride C₂₃H₂₅ClF₃N₃O₂S (est.) ~494 (est.) 3-(trifluoromethyl)benzamide; unsubstituted benzothiazole; morpholinoethyl High lipophilicity (CF₃); moderate solubility (morpholino); metabolic stability
N-(benzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride C₂₃H₂₈ClN₃O₅S 494.0 3,4,5-trimethoxybenzamide; morpholinoethyl Enhanced solubility (methoxy); lower logP vs. CF₃ analog
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride C₂₃H₂₇Cl₂N₃O₂S 480.4 3-phenylpropanamide; 7-Cl,4-methyl-benzothiazole; morpholinoethyl Increased steric bulk (phenylpropanamide); potential for π-π interactions
N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride C₂₂H₂₈ClN₃O₄S₂ 498.1 3-(ethylsulfonyl)benzamide; 6-ethoxy-benzothiazole; dimethylaminoethyl Strong electron-withdrawing sulfonyl group; altered basicity (dimethylamino)
N-(Benzothiazol-2-yl)-3-chlorobenzamide C₁₄H₁₀ClN₂OS 294.8 3-chlorobenzamide; unsubstituted benzothiazole Simpler structure; lower molecular weight; limited pharmacokinetic optimization
N-(benzo[d]thiazol-2-yl)-3-chloro-4-methylbenzenesulfonamide C₁₄H₁₁ClN₂O₂S₂ 338.8 3-chloro-4-methylbenzenesulfonamide Sulfonamide core (vs. benzamide); distinct binding modes and target interactions

Physicochemical and Pharmacokinetic Properties

  • Solubility: Morpholinoethyl and methoxy substituents enhance solubility via hydrogen bonding and polarity, while sulfonyl and trifluoromethyl groups may reduce it .
  • Metabolic Stability: Trifluoromethyl and morpholino groups are known to resist oxidative metabolism, offering advantages over dimethylamino or ethoxy-substituted analogs .

Biological Activity

N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(trifluoromethyl)benzamide hydrochloride is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its chemical properties, biological activities, and relevant case studies that highlight its pharmacological significance.

The compound's structure includes a benzo[d]thiazole moiety, which is known for its biological activity. Key chemical properties include:

  • Molecular Formula : C14H16F3N3OS
  • Molecular Weight : 321.36 g/mol
  • Melting Point : Not specified in available literature
  • Solubility : Soluble in organic solvents, limited solubility in water

These properties suggest that the compound may exhibit favorable interactions with biological targets due to its hydrophobic characteristics.

Research indicates that compounds similar to this compound often interact with various cellular pathways. The benzo[d]thiazole ring is known to influence DNA binding and may inhibit tumor cell proliferation by interfering with cell cycle regulation and inducing apoptosis.

Antitumor Activity

Numerous studies have reported the antitumor effects of benzothiazole derivatives. For instance, a study demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines, including:

Cell LineIC50 (μM)
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11
MCF-715.00 ± 1.20

These findings suggest that the compound may possess similar antitumor properties, potentially making it a candidate for further investigation in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that benzothiazole derivatives can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways.

Case Studies

  • Antitumor Efficacy :
    A study focusing on the synthesis of benzothiazole derivatives highlighted their ability to inhibit tumor growth in xenograft models. The compound demonstrated a dose-dependent reduction in tumor size, supporting its potential as an effective antitumor agent .
  • Antimicrobial Testing :
    Another investigation assessed the antimicrobial efficacy of similar compounds against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting that modifications to the benzothiazole structure could enhance activity against resistant strains .

Q & A

Q. What are the key steps and critical parameters in synthesizing N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(trifluoromethyl)benzamide hydrochloride?

The synthesis involves multi-step reactions:

  • Benzothiazole core formation : Cyclization of substituted anilines with thiourea derivatives under acidic conditions.
  • Morpholinoethyl group introduction : Alkylation or nucleophilic substitution using 2-morpholinoethyl halides.
  • Trifluoromethyl benzamide coupling : Amide bond formation via activation of 3-(trifluoromethyl)benzoyl chloride. Critical parameters include solvent choice (e.g., DMF or dichloromethane for solubility), temperature control (60–80°C for amidation), and purification via recrystallization or chromatography .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy (¹H/¹³C): Confirms structural integrity, including benzothiazole, morpholino, and trifluoromethyl groups.
  • HPLC : Assesses purity (>95% typically required for biological assays).
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion at m/z ~478.0).
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. How stable is this compound under varying storage conditions?

Stability assessments show:

  • Short-term : Stable at 4°C in dry, opaque containers for 6 months.
  • Long-term : Degradation observed at >40°C or >60% humidity, with hydrolysis of the morpholinoethyl group. Use desiccants and inert atmospheres for extended storage .

Advanced Research Questions

Q. How can contradictory data on optimal reaction yields be resolved?

Discrepancies in yields (e.g., 50–75% in amidation steps) arise from:

  • Solvent polarity : Higher yields in DMF vs. THF due to improved reagent solubility.
  • Catalyst use : Addition of DMAP (4-dimethylaminopyridine) increases coupling efficiency by 15–20%.
  • Temperature gradients : Microwave-assisted synthesis reduces reaction time and byproduct formation. Systematic DOE (Design of Experiments) is recommended to optimize parameters .

Q. What computational methods predict this compound’s interactions with biological targets?

  • Molecular docking : Screens against kinase or GPCR targets using AutoDock Vina. The trifluoromethyl group enhances hydrophobic binding in ATP pockets.
  • DFT calculations : Predicts electronic properties (e.g., HOMO-LUMO gap ~4.2 eV) to assess reactivity.
  • MD simulations : Evaluates stability of ligand-protein complexes over 100 ns trajectories. Validation with SPR (surface plasmon resonance) is advised .

Q. How to design assays evaluating its biological activity?

  • In vitro kinase inhibition : Use ADP-Glo™ assay with recombinant kinases (e.g., EGFR or PI3K). IC₅₀ values <1 µM indicate high potency.
  • Cellular cytotoxicity : MTT assay in cancer cell lines (e.g., MCF-7). Compare with positive controls (e.g., doxorubicin).
  • Target engagement : CETSA (Cellular Thermal Shift Assay) confirms binding to intended proteins .

Q. What strategies address low solubility in aqueous buffers?

  • Co-solvents : Use 10% DMSO or cyclodextrin inclusion complexes.
  • Prodrug design : Introduce phosphate or PEG groups on the morpholino nitrogen.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to enhance bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.